
1-(3-Isobutoxyphenyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Isobutoxyphenyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group and a phenyl ring substituted with an isobutoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-Isobutoxyphenyl)cyclopropanamin beinhaltet typischerweise die Cyclopropanierung eines geeigneten Vorläufers, gefolgt von Modifikationen der funktionellen Gruppen. Ein übliches Verfahren ist die Reaktion von 3-Isobutoxybenzylchlorid mit Cyclopropylamin unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol mit einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die nucleophile Substitution zu erleichtern.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Darüber hinaus kann der Reinigungsprozess Destillation, Kristallisation oder Chromatographie umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(3-Isobutoxyphenyl)cyclopropanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann zu entsprechenden Iminen oder Nitrilen oxidiert werden.
Reduktion: Der Phenylring kann hydriert werden, um Cyclohexyl-Derivate zu bilden.
Substitution: Die Isobutoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) unter Wasserstoffgas.
Substitution: Nucleophile wie Natriumazid oder Thiole in Gegenwart einer Base.
Hauptprodukte:
Oxidation: Bildung von Iminen oder Nitrilen.
Reduktion: Bildung von Cyclohexyl-Derivaten.
Substitution: Bildung von Aziden oder thiolsubstituierten Produkten.
Wissenschaftliche Forschungsanwendungen
1-(3-Isobutoxyphenyl)cyclopropanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet, einschließlich Pharmazeutika und Agrochemikalien.
Biologie: Untersucht auf sein Potenzial als Ligand in Rezeptorbindungsstudien.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Antidepressivum oder Antipsychotikum.
Industrie: Einsatz bei der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften, wie z. B. Polymere oder Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Isobutoxyphenyl)cyclopropanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken. Beispielsweise könnte sie Monoaminooxidase (MAO)-Enzyme hemmen, was zu erhöhten Spiegeln von Neurotransmittern wie Serotonin und Dopamin im Gehirn führt, was antidepressive Wirkungen haben kann.
Ähnliche Verbindungen:
1-(3-Methoxyphenyl)cyclopropanamin: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Isobutoxygruppe.
1-(3-Chlorphenyl)cyclopropanamin: Enthält ein Chloratom anstelle einer Isobutoxygruppe.
1-(3-Fluorphenyl)cyclopropanamin: Weist ein Fluoratom anstelle der Isobutoxygruppe auf.
Einzigartigkeit: 1-(3-Isobutoxyphenyl)cyclopropanamin ist einzigartig durch das Vorhandensein der Isobutoxygruppe, die seine Lipophilie, metabolische Stabilität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann. Diese strukturelle Variation kann zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu seinen Analoga führen.
Wirkmechanismus
The mechanism of action of 1-(3-Isobutoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. For example, it could inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine in the brain, which can have antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)cyclopropanamine: Similar structure but with a methoxy group instead of an isobutoxy group.
1-(3-Chlorophenyl)cyclopropanamine: Contains a chlorine atom instead of an isobutoxy group.
1-(3-Fluorophenyl)cyclopropanamine: Features a fluorine atom in place of the isobutoxy group.
Uniqueness: 1-(3-Isobutoxyphenyl)cyclopropanamine is unique due to the presence of the isobutoxy group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
1-[3-(2-methylpropoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-15-12-5-3-4-11(8-12)13(14)6-7-13/h3-5,8,10H,6-7,9,14H2,1-2H3 |
InChI-Schlüssel |
WUOVHENDDVJQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=CC(=C1)C2(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


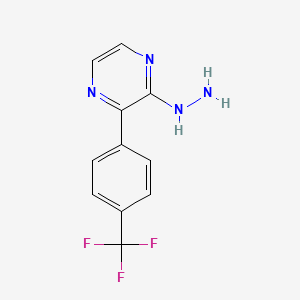
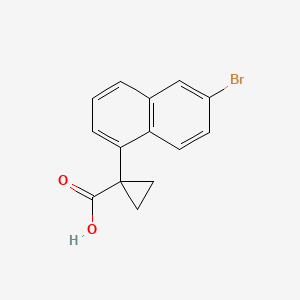
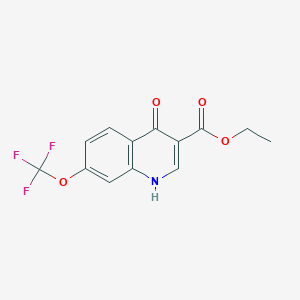



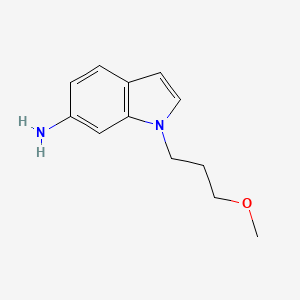


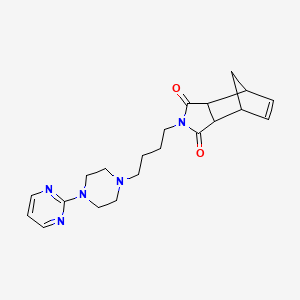
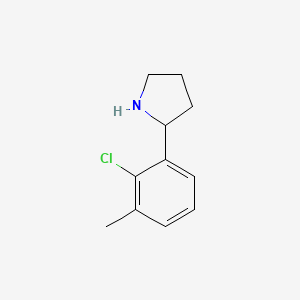
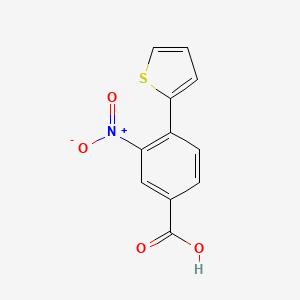
![[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)

